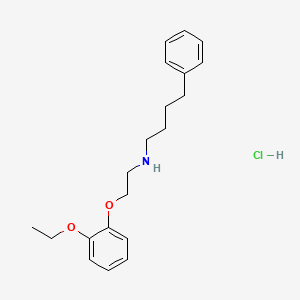

N-(2-(2-Ethoxyphenoxy)ethyl)-4-phenylbutan-1-amine hydrochloride

説明

N-(2-(2-Ethoxyphenoxy)ethyl)-4-phenylbutan-1-amine hydrochloride is a synthetic amine derivative characterized by a 4-phenylbutan-1-amine backbone substituted with a 2-(2-ethoxyphenoxy)ethyl group. The hydrochloride salt enhances solubility, a common feature in bioactive amines to improve bioavailability .

Structure

3D Structure of Parent

特性

IUPAC Name |

N-[2-(2-ethoxyphenoxy)ethyl]-4-phenylbutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO2.ClH/c1-2-22-19-13-6-7-14-20(19)23-17-16-21-15-9-8-12-18-10-4-3-5-11-18;/h3-7,10-11,13-14,21H,2,8-9,12,15-17H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVXMHZGQSRAPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCNCCCCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(2-Ethoxyphenoxy)ethyl)-4-phenylbutan-1-amine hydrochloride, with a molecular formula of CHClNO and a molecular weight of 349.9 g/mol, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : N-[2-(2-ethoxyphenoxy)ethyl]-4-phenylbutan-1-amine; hydrochloride

- CAS Number : 264185-75-3

- Molecular Weight : 349.9 g/mol

Antidepressant Activity

Research indicates that compounds structurally related to N-(2-(2-Ethoxyphenoxy)ethyl)-4-phenylbutan-1-amine hydrochloride may exhibit antidepressant-like effects. A study evaluating various derivatives showed that certain analogs inhibited norepinephrine (NE) and serotonin (5-HT) uptake in synaptosomes, suggesting potential antidepressant mechanisms through neurotransmitter modulation .

Table 1: Summary of Antidepressant Activity Studies

| Compound | Mechanism of Action | Model Used | Outcome |

|---|---|---|---|

| Analog A | NE and 5-HT uptake inhibition | Rat brain synaptosomes | Significant inhibition |

| Analog B | Receptor binding affinity | Rodent models | Antidepressant effects observed |

Antitumor Activity

In vitro studies have demonstrated that related compounds exhibit antitumor properties. For instance, derivatives with similar phenolic structures have shown efficacy against prostate cancer cells (PC3), indicating that such compounds may influence apoptosis and cell proliferation through adrenergic receptor modulation .

Table 2: Antitumor Activity of Phenolic Compounds

| Compound | Target Cell Line | Assay Method | Efficacy |

|---|---|---|---|

| Clopenphendioxan | PC3 prostate cancer cells | Sulforhodamine B assay | High efficacy observed |

The biological activity of N-(2-(2-Ethoxyphenoxy)ethyl)-4-phenylbutan-1-amine hydrochloride can be attributed to several mechanisms:

- Neurotransmitter Modulation : Inhibition of NE and 5-HT uptake is a significant mechanism, aligning with the pharmacological profiles of known antidepressants.

- Receptor Interaction : The compound may interact with adrenergic receptors, impacting pathways involved in apoptosis and cell growth regulation.

- Antioxidant Properties : Some studies suggest that similar compounds possess antioxidant capabilities, which could contribute to their overall biological efficacy .

Case Studies and Research Findings

A notable study explored the synthesis of various phenolic compounds and their biological activities, highlighting the importance of structural modifications in enhancing efficacy against specific targets such as cancer cells and neurotransmitter systems .

科学的研究の応用

Chemical Properties and Structure

N-(2-(2-Ethoxyphenoxy)ethyl)-4-phenylbutan-1-amine hydrochloride has the molecular formula C20H28ClNO2, with a molecular weight of approximately 349.9 g/mol. Its structure includes an ethoxyphenoxy group and a phenylbutanamine moiety, which contribute to its biological activity. The compound is cataloged under the CAS number 264185-75-3 and exhibits reactivity due to its functional groups, particularly the amine group (-NH) and ether linkage, which can influence its solubility and bioavailability.

Pharmaceutical Development

The compound is primarily studied for its potential pharmacological properties . Initial research suggests that it may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. Such interactions are significant as they could lead to applications in treating mood disorders and other psychiatric conditions.

Key Pharmacological Insights:

- Serotonin Receptor Interaction: Preliminary data indicate potential modulation of serotonin receptors, which are crucial in mood regulation.

- Dopamine Receptor Interaction: Similar to other psychoactive compounds, there may be interactions with dopamine pathways, suggesting possible applications in treating disorders like depression or schizophrenia.

Synthesis Pathways

The synthesis of N-(2-(2-Ethoxyphenoxy)ethyl)-4-phenylbutan-1-amine hydrochloride involves multiple steps, often utilizing metal-catalyzed reactions. These synthetic pathways can vary based on laboratory protocols but typically aim to optimize yield and purity. For example, various catalytic methods have been explored to enhance the efficiency of synthesizing similar antidepressant molecules .

Notable Research Examples:

- Antidepressant Activity: Research on analogs has demonstrated rapid antidepressant effects, suggesting that compounds like N-(2-(2-Ethoxyphenoxy)ethyl)-4-phenylbutan-1-amine hydrochloride could exhibit similar benefits.

- Neurotransmitter Modulation: Studies indicate that compounds interacting with serotonin and dopamine receptors can significantly influence mood and behavior, paving the way for new therapeutic strategies .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically relevant molecules, particularly in the ethoxyphenoxyethylamine scaffold. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

Backbone Variability: The target compound’s 4-phenylbutan-1-amine chain differs from Tamsulosin’s propan-2-amine and Viloxazine’s morpholine ring. Viloxazine’s morpholine ring introduces rigidity, favoring norepinephrine reuptake inhibition, while the target compound’s flexible backbone could allow broader receptor interactions .

Functional Group Impact :

- Tamsulosin’s sulfonamide group (C20H28N2O5S·HCl) confers selectivity for α1-adrenergic receptors, a feature absent in the target compound .

- MM0938.22-0025’s acetamide and sulfamoyl groups suggest protease or kinase targeting, contrasting with the target compound’s simpler amine structure .

Pharmacological Implications: The ethoxyphenoxyethyl group is conserved across all compounds, implying shared binding motifs (e.g., hydrophobic interactions with aromatic residues). However, divergent therapeutic activities (e.g., ADHD vs. BPH) highlight the critical role of auxiliary substituents .

Research Findings and Implications

Synthetic Pathways :

- While direct synthesis data for the target compound are absent, outlines methods for analogous amines, such as reductive amination and acyl chloride reactions. These strategies could be adapted for its production .

Receptor Binding Hypotheses: The 4-phenylbutan-1-amine moiety resembles ligands for trace amine-associated receptors (TAARs), which regulate monoaminergic pathways.

Safety and Metabolism: Viloxazine’s clinical use (ADHD) and Tamsulosin’s urinary retention indication imply that ethoxyphenoxyethylamines are generally well-tolerated. However, the target compound’s extended alkyl chain may alter metabolic clearance, necessitating toxicity studies .

Impurity Profiling :

- Tamsulosin Impurity H (EP) demonstrates the importance of stereochemical control in synthesis, as racemic mixtures can compromise efficacy or safety .

Q & A

Q. How can receptor binding affinity and structure-activity relationships (SAR) be evaluated for this compound?

- Answer : Radioligand binding assays (e.g., using ³H-labeled ligands) on target receptors (e.g., α1-adrenergic receptors) quantify affinity (IC₅₀ values). SAR studies require synthesizing analogs with modifications to the ethoxyphenoxy or phenylbutanamine moieties. Comparative potency data and molecular docking simulations (e.g., AutoDock Vina) identify critical hydrogen bonds and hydrophobic interactions .

Q. What experimental approaches address contradictions in pharmacological data, such as divergent IC₅₀ values across studies?

- Answer : Discrepancies may arise from receptor subtype selectivity or assay conditions (e.g., buffer pH, temperature). Validate findings using orthogonal assays (e.g., functional cAMP inhibition vs. radioligand displacement). Meta-analysis of literature data with standardized normalization (e.g., pIC₅₀) clarifies trends. Cross-referencing with structurally related compounds (e.g., H-Series inhibitors) provides mechanistic insights .

Methodological Notes

- Synthetic Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation of amine intermediates.

- Chiral Purity : Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC during asymmetric synthesis.

- Data Reproducibility : Adopt USP protocols for dissolution testing and stability studies (e.g., ICH Q1A guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。